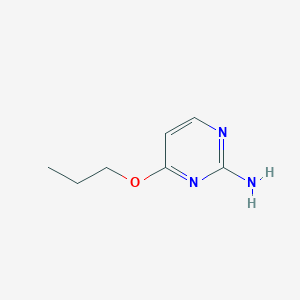
2-Pyrimidinamine, 4-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-propoxy- is an organic compound with the molecular formula C7H11N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-propoxy- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with propylamine under microwave conditions. This method allows for efficient and rapid synthesis with high yields . Another method involves the use of a three-component coupling reaction, where functionalized enamines, triethyl orthoformate, and ammonium acetate are reacted in the presence of a catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of 2-Pyrimidinamine, 4-propoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrimidinamine, 4-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonium acetate and triethyl orthoformate in the presence of zinc chloride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
2-Pyrimidinamine, 4-propoxy- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including protein kinase inhibitors for cancer treatment.
Biology: The compound is studied for its potential anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-propoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- 2-Aminopyrimidine
- 4,6-Diphenylpyrimidin-2-amine
- 2-(4-Sulfamoylphenyl)pyrimidine
Uniqueness: 2-Pyrimidinamine, 4-propoxy- is unique due to its specific propoxy substitution at the 4-position, which can influence its biological activity and chemical reactivity. This substitution can enhance its selectivity and potency as a protein kinase inhibitor compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3,(H2,8,9,10) |
Clé InChI |
WELSYRUGYUVOEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


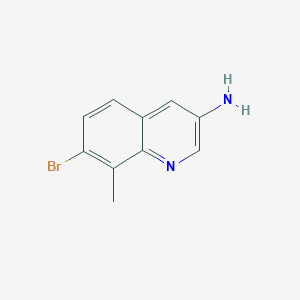
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
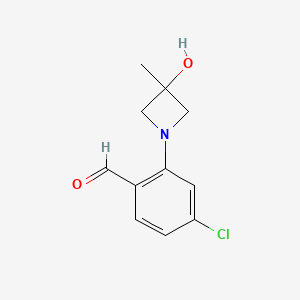

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
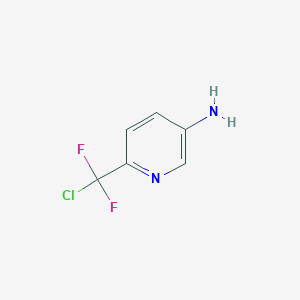
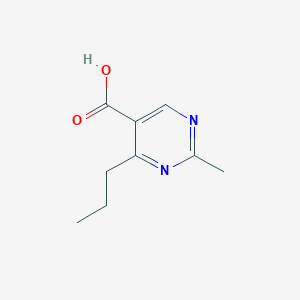
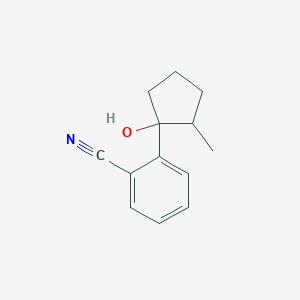

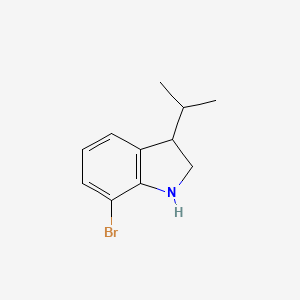

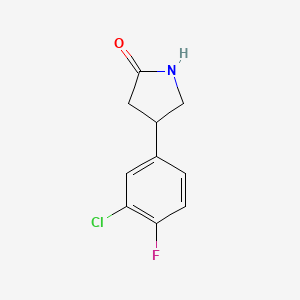
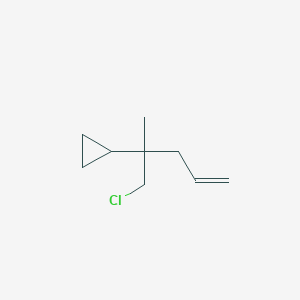
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
